molecular formula C8H13N3O B6261714 1-(piperidin-4-yl)-2,3-dihydro-1H-imidazol-2-one CAS No. 868669-71-0

1-(piperidin-4-yl)-2,3-dihydro-1H-imidazol-2-one

Cat. No.: B6261714
CAS No.: 868669-71-0
M. Wt: 167.2
InChI Key:
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Description

1-(piperidin-4-yl)-2,3-dihydro-1H-imidazol-2-one is a heterocyclic compound that features both piperidine and imidazolone moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the piperidine ring, a common structural motif in many bioactive molecules, contributes to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(piperidin-4-yl)-2,3-dihydro-1H-imidazol-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of piperidine with an imidazolone precursor under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process typically involves crystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(piperidin-4-yl)-2,3-dihydro-1H-imidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolone oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

1-(piperidin-4-yl)-2,3-dihydro-1H-imidazol-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(piperidin-4-yl)-2,3-dihydro-1H-imidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one: Shares structural similarities but differs in the presence of a benzo ring.

    1-(piperidin-4-yl)-3-pyridin-4-yl-1H-pyrazol-4-yl: Contains a pyrazole ring instead of an imidazolone.

Uniqueness

1-(piperidin-4-yl)-2,3-dihydro-1H-imidazol-2-one is unique due to its specific combination of piperidine and imidazolone rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

868669-71-0

Molecular Formula

C8H13N3O

Molecular Weight

167.2

Purity

91

Origin of Product

United States

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